molecular formula C20H24N10O14P2 B7775122 (1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(2-amino-6-hydroxypurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol

(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(2-amino-6-hydroxypurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol

Cat. No.: B7775122
M. Wt: 690.4 g/mol
InChI Key: PKFDLKSEZWEFGL-MHARETSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(2-amino-6-hydroxypurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol” is a chemical entity cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(2-amino-6-hydroxypurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol involves a series of chemical reactions under controlled conditions. The specific synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common methods include:

    Step 1: Initial reaction involving the combination of precursor chemicals under specific temperature and pressure conditions.

    Step 2: Purification of the intermediate product through techniques such as crystallization or distillation.

    Step 3: Final reaction to obtain the target compound, followed by purification to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:

    Bulk synthesis: Using large quantities of precursor chemicals and optimized reaction conditions to maximize yield.

    Continuous monitoring: Employing advanced analytical techniques to monitor the reaction progress and ensure quality control.

    Purification and packaging: Utilizing industrial-scale purification methods and packaging the final product for distribution.

Chemical Reactions Analysis

Types of Reactions

(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(2-amino-6-hydroxypurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with different oxidation states.

    Substitution: Formation of substituted compounds with new functional groups.

Scientific Research Applications

(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(2-amino-6-hydroxypurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(2-amino-6-hydroxypurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to target molecules: Interacting with specific proteins, enzymes, or receptors to modulate their activity.

    Altering biochemical pathways: Influencing various biochemical pathways to produce desired effects.

    Modulating cellular functions: Affecting cellular processes such as signal transduction, gene expression, and metabolic activities.

Properties

IUPAC Name

(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(2-amino-6-hydroxypurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFDLKSEZWEFGL-MHARETSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(N=C4O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(N=C7O)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(N=C4O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(N=C7O)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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